molecular formula C17H18Cl2N2O2 B2445677 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol CAS No. 301160-67-8

1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol

Cat. No. B2445677
CAS RN: 301160-67-8
M. Wt: 353.24
InChI Key: ANSLPLAEJSXSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol, also known as DCPIB, is a small molecule inhibitor used in scientific research. It was first synthesized in 2001 and has since been used in various studies to investigate its mechanism of action and its effects on biochemical and physiological processes.

Mechanism of Action

1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol is a selective inhibitor of VRACs and CaCCs. It binds to the channels and blocks their activity, preventing the movement of chloride ions across the cell membrane. This leads to a decrease in cell volume and an alteration in cellular signaling pathways.
Biochemical and Physiological Effects
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol has been shown to have various biochemical and physiological effects in cells and tissues. It has been found to inhibit cell proliferation, induce cell death, and alter gene expression patterns. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol has also been shown to modulate neuronal excitability and synaptic transmission in the brain.

Advantages and Limitations for Lab Experiments

1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol is a useful tool for studying the role of VRACs and CaCCs in cellular physiology and pharmacology. It has a high degree of selectivity and potency, making it an effective inhibitor of these channels. However, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol also has limitations, such as its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are many potential future directions for research involving 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol. One area of interest is the role of VRACs and CaCCs in disease states, such as cancer and neurological disorders. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol may also be useful in developing new therapies for these conditions. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol and its effects on cellular signaling pathways.

Synthesis Methods

1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol can be synthesized using a multi-step process involving the reaction of 3,6-dichlorocarbazole with 2-amino-1-propanol, followed by the reaction with 2-chloroethanol. The final compound is then purified through recrystallization.

Scientific Research Applications

1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol has been used in various scientific research studies, particularly in the field of physiology and pharmacology. It has been shown to inhibit the activity of volume-regulated anion channels (VRACs) in cells, which are involved in cell volume regulation and ion transport. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol has also been found to inhibit the activity of calcium-activated chloride channels (CaCCs) in cells, which are involved in various physiological processes such as smooth muscle contraction and neuronal excitability.

properties

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-(2-hydroxyethylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2/c18-11-1-3-16-14(7-11)15-8-12(19)2-4-17(15)21(16)10-13(23)9-20-5-6-22/h1-4,7-8,13,20,22-23H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSLPLAEJSXSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2CC(CNCCO)O)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.